molecular formula C20H21Cl3N2O3S B297684 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide

2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide

Cat. No. B297684
M. Wt: 475.8 g/mol
InChI Key: SEVCUFYXHPLBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide, also known as TAK-659, is a small molecule inhibitor that is being developed for the treatment of cancer and autoimmune diseases. TAK-659 is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies.

Mechanism of Action

2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide works by inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are often involved in the development of cancer and autoimmune diseases. By inhibiting BTK, 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide can block the growth and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects
2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to reduced cell proliferation and increased cell death. 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has also been shown to reduce the production of inflammatory cytokines in autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has several advantages for lab experiments, including its high selectivity for BTK and its ability to inhibit BTK signaling in a dose-dependent manner. However, 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has some limitations, including its relatively short half-life and potential for off-target effects.

Future Directions

There are several future directions for the development of 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide. One potential direction is the combination of 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide with other anti-cancer or anti-inflammatory agents to enhance its therapeutic effects. Another direction is the development of more potent and selective BTK inhibitors with longer half-lives. Additionally, the clinical development of 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide for the treatment of cancer and autoimmune diseases is ongoing and will provide important insights into its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide involves several steps, including the reaction of 3,4-dichlorobenzylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate 4-chlorophenylsulfonyl-3,4-dichlorobenzylamine. This intermediate is then reacted with cyclopentylacetic acid to form 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide.

Scientific Research Applications

2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has been studied extensively in preclinical models of cancer and autoimmune diseases. In these studies, 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide has been shown to inhibit BTK signaling and to have anti-tumor and anti-inflammatory effects.

properties

Product Name

2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N-cyclopentylacetamide

Molecular Formula

C20H21Cl3N2O3S

Molecular Weight

475.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-cyclopentylacetamide

InChI

InChI=1S/C20H21Cl3N2O3S/c21-15-6-8-17(9-7-15)29(27,28)25(12-14-5-10-18(22)19(23)11-14)13-20(26)24-16-3-1-2-4-16/h5-11,16H,1-4,12-13H2,(H,24,26)

InChI Key

SEVCUFYXHPLBPM-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCC(C1)NC(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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